molecular formula C11H13ClFNO2 B6269440 rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2307782-75-6

rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B6269440
CAS No.: 2307782-75-6
M. Wt: 245.7
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Description

rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and proline.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a reductive amination process where 4-fluorobenzaldehyde reacts with proline in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the fluorophenyl group, potentially converting it to a hydroxyphenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, particularly proteins and enzymes.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as epilepsy and depression.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and thereby exerting anticonvulsant and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    (2R,5R)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride: Contains a bromine atom in place of fluorine.

    (2R,5R)-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride: Features a methyl group instead of a halogen.

Uniqueness

rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug development.

Properties

CAS No.

2307782-75-6

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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